![molecular formula C18H13N3O4 B2646146 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide CAS No. 1251679-75-0](/img/structure/B2646146.png)
5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The research on derivatives related to 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide, such as azole derivatives including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, has shown promising antimicrobial activities. A notable study synthesized these derivatives starting from furan-2-carbohydrazide, exploring their structure through various spectral studies and evaluating their antimicrobial effectiveness against tested microorganisms, with some compounds displaying significant activity (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Anti-inflammatory and Antibacterial Properties
Another study focused on synthesizing quinoline-attached furan-2(3H)-ones, showcasing anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation. The synthesized compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating their therapeutic potential with minimized side effects (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).
Tyrosinase Inhibition and Antioxidant Activity
The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives via an ultrasound-mediated process highlighted their potent inhibition against tyrosinase enzyme, outperforming the standard kojic acid. This study not only underscored the compounds' potential as tyrosinase inhibitors but also their antioxidant capabilities, offering a dual application in therapeutic and cosmetic industries (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).
Synthesis Techniques and Pharmacological Interest
Research into synthesizing new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explored reaction conditions and pharmacophoric substituents, contributing to the field of medicinal chemistry with compounds of pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).
properties
IUPAC Name |
5-(furan-2-yl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-10-7-17(22)20-13-8-11(4-5-12(10)13)19-18(23)14-9-16(25-21-14)15-3-2-6-24-15/h2-9H,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLOLEMPHBWQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide |
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